molecular formula C21H13Cl2NO3 B11701896 2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione

2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione

Cat. No.: B11701896
M. Wt: 398.2 g/mol
InChI Key: NRILBZPQYAAPKY-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione is a phthalimide derivative characterized by a benzyloxy-substituted phenyl group at position 2 of the isoindole-1,3-dione core and chlorine atoms at positions 5 and 5. Phthalimides are renowned for their diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties, as seen in analogs like thalidomide and lenalidomide .

Properties

Molecular Formula

C21H13Cl2NO3

Molecular Weight

398.2 g/mol

IUPAC Name

5,6-dichloro-2-(4-phenylmethoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C21H13Cl2NO3/c22-18-10-16-17(11-19(18)23)21(26)24(20(16)25)14-6-8-15(9-7-14)27-12-13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

NRILBZPQYAAPKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-benzyloxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and chlorination to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, dihydro derivatives, and substituted isoindole-1,3-dione compounds .

Scientific Research Applications

2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the dichloro substituents can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key structural and electronic features of 2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione with analogous compounds:

Compound Name Substituent (Position 2) Halogen Substitution Electronic Effects Biological Activity Notes References
This compound 4-Benzyloxy-phenyl 5,6-Cl Electron-withdrawing (Cl), moderate lipophilicity (benzyloxy) Not explicitly reported; inferred immunomodulatory potential
5,6-dichloro-2-(2-hydroxyphenyl)-isoindoline-1,3-dione 2-Hydroxyphenyl 5,6-Cl Electron-donating (-OH), high polarity Studied for protein-binding affinity
5,6-dichloro-2-(3-methoxyphenyl)isoindoline-1,3-dione 3-Methoxyphenyl 5,6-Cl Electron-donating (-OCH₃), moderate lipophilicity Potential kinase inhibition
5,6-dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione 2-Fluorophenyl 5,6-Cl Electron-withdrawing (-F), low polarity Enhanced metabolic stability
2-(quinolin-8-yl)-1H-isoindole-1,3(2H)-dione Quinolin-8-yl None Electron-deficient (aromatic N), high planarity Metal coordination (e.g., Ag complexes)

Key Observations:

  • Electronic Effects: Dichloro substitution at 5,6 positions creates a strong electron-withdrawing environment, which may increase electrophilicity and reactivity in biological systems compared to non-halogenated analogs .
  • Biological Implications: Fluorophenyl and quinolinyl derivatives exhibit improved metabolic stability and metal-binding properties, respectively, whereas hydroxyphenyl analogs may favor hydrophilic interactions .

Biological Activity

2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a dichloro isoindole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H13Cl2NO3
  • Molecular Weight : 400.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : 159593-70-1

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • MAO-B Inhibition : Research indicates that related compounds exhibit potent inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For example, derivatives of similar structures have shown IC50 values as low as 0.062 µM against MAO-B, suggesting that this compound may also possess significant MAO-B inhibitory activity .
  • Antioxidant Activity : The compound has been associated with antioxidant properties that help mitigate oxidative stress in cells. This is crucial in the context of neuroprotection and reducing inflammation .
  • Metal Chelating Ability : Similar compounds have demonstrated the ability to chelate metal ions, which can be beneficial in treating conditions related to metal toxicity or neurodegeneration .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a series of compounds structurally related to this compound. The compounds were tested for their ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results showed that several derivatives could significantly reduce cell death and maintain cellular integrity, indicating potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays were conducted using various cancer cell lines (e.g., HeLa and MCF7). The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity suggests that it may serve as a lead compound for developing anticancer agents.

Table: Summary of Biological Activities

Activity TypeMechanism / EffectReference
MAO-B InhibitionCompetitive inhibition
Antioxidant ActivityReduces oxidative stress
Metal ChelationBinds metal ions
CytotoxicitySelective against cancer cells

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